molecular formula C14H9F3N2 B1451884 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole CAS No. 380639-07-6

2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole

Cat. No.: B1451884
CAS No.: 380639-07-6
M. Wt: 262.23 g/mol
InChI Key: WOKGAMTULBUVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Benzimidazole Derivatives

The benzimidazole heterocyclic system has undergone remarkable evolution since its initial discovery and subsequent pharmaceutical development throughout the twentieth century. The foundation for benzimidazole research was established in the 1940s when scientists first speculated that benzimidazole compounds could act similarly to purines in providing biological responses, with the inaugural investigation of benzimidazole biological activity reported in 1944. This early recognition of the structural similarity between benzimidazole and naturally occurring purines marked the beginning of extensive research into this heterocyclic system.

The significance of benzimidazole derivatives experienced a dramatic acceleration in scientific interest during the 1950s following the groundbreaking discovery by Brink and colleagues, who identified 5,6-dimethylbenzimidazole as a degradation product of vitamin B12. This discovery revealed that certain benzimidazole derivatives possessed vitamin B12-like activity, fundamentally transforming the perception of this heterocyclic system from a simple synthetic target to a biologically relevant scaffold with therapeutic potential. The establishment of this biological connection provided the crucial foundation for subsequent decades of intensive research into benzimidazole-based pharmaceuticals.

Throughout the 1960s and 1970s, the pharmaceutical industry witnessed the systematic development of numerous benzimidazole-based therapeutic agents that would eventually become cornerstone medications in various therapeutic areas. The synthesis of mebendazole by Janssen Pharmaceutical in Belgium in 1971 represented a significant milestone in antiparasitic drug development, while the subsequent invention of albendazole in 1975 by Robert J. Gyurik and Vassilios J. further established benzimidazoles as essential antihelmintic agents. These developments demonstrated the versatility of the benzimidazole scaffold in addressing diverse medical needs, from parasitic infections to gastrointestinal disorders.

The evolution of benzimidazole derivatives has continued into the contemporary era with increasingly sophisticated structural modifications designed to enhance specific biological activities and improve pharmacological properties. Modern benzimidazole research has expanded beyond traditional applications to encompass areas such as anti-inflammatory agents, anticancer compounds, antiviral medications, and specialized materials for electronic applications. The incorporation of fluorinated substituents, particularly trifluoromethyl groups, represents a significant advancement in this evolutionary process, combining the established biological activity of benzimidazole with the unique properties imparted by fluorine-containing functional groups.

Structural Significance of the Trifluoromethyl Group

The trifluoromethyl group represents one of the most influential functional groups in modern medicinal chemistry and materials science, earning recognition as a privileged motif due to its exceptional ability to modulate molecular properties. The incorporation of trifluoromethyl groups into organic compounds fundamentally alters their electronic characteristics, lipophilicity, metabolic stability, and biological activity profiles. The three carbon-fluorine bonds within the trifluoromethyl group are among the strongest bonds in organic chemistry, conferring remarkable chemical stability and resistance to metabolic degradation that makes trifluoromethylated compounds particularly valuable in pharmaceutical applications.

The electronic properties of the trifluoromethyl group arise from the extreme electronegativity of fluorine, which creates a powerful electron-withdrawing effect that significantly influences the electronic distribution within molecules containing this functional group. This electron-withdrawing nature affects both the aromatic systems to which trifluoromethyl groups are attached and adjacent functional groups, leading to altered reactivity patterns and enhanced electrostatic interactions with biological targets. In the specific case of this compound, the trifluoromethyl group positioned at the ortho location of the phenyl ring creates unique steric and electronic environments that distinguish this compound from other benzimidazole derivatives.

The positioning of the trifluoromethyl group at the 2-position of the phenyl ring in this particular benzimidazole derivative introduces specific conformational constraints and electronic effects that influence molecular geometry and intermolecular interactions. Spectroscopic analysis of this compound reveals characteristic carbon-13 nuclear magnetic resonance signals for the trifluoromethyl carbon appearing as a quartet peak with coupling constants of 272 hertz, confirming the presence and integrity of this functional group. Additionally, infrared spectroscopy demonstrates characteristic carbon-fluorine vibrations at approximately 1121 wavenumbers, providing further confirmation of the trifluoromethyl group's presence and structural integrity within the molecular framework.

The hydrophobic nature of the trifluoromethyl group significantly influences the physical properties of this compound, affecting its solubility characteristics, membrane permeability, and potential for forming intermolecular interactions. This hydrophobicity, combined with the electron-withdrawing properties of the trifluoromethyl group, creates a unique molecular environment that can enhance binding affinity to biological targets while simultaneously improving resistance to enzymatic metabolism. The strategic placement of this functional group in the ortho position relative to the benzimidazole attachment point maximizes its influence on the overall molecular properties while maintaining synthetic accessibility.

Current Research Trends and Emerging Applications

Contemporary research involving this compound and related derivatives has expanded significantly beyond traditional pharmaceutical applications to encompass diverse fields including materials science, energy storage, and advanced electronic applications. Recent synthetic methodologies have achieved notable improvements in preparation efficiency, with current protocols yielding this compound in 82% purity following purification procedures that involve crystallization and spectroscopic verification. These synthetic advances have enabled researchers to access sufficient quantities of pure material for comprehensive biological and materials testing, facilitating expanded research into the compound's potential applications.

In the pharmaceutical research domain, benzimidazole derivatives containing trifluoromethyl substituents have demonstrated promising activity profiles across multiple therapeutic areas, with particular emphasis on anti-inflammatory, antimicrobial, and anticancer applications. Recent studies have synthesized series of related benzimidazole compounds and evaluated their biological activities through systematic structure-activity relationship investigations, revealing that specific substitution patterns can significantly influence potency and selectivity profiles. The incorporation of trifluoromethyl groups has consistently emerged as a favorable modification that enhances biological activity while improving pharmacokinetic properties such as metabolic stability and cellular permeability.

Materials science applications represent an emerging frontier for trifluoromethyl-containing benzimidazole derivatives, with recent research demonstrating their utility in advanced electronic devices and energy storage systems. Studies have investigated the incorporation of related trifluoromethyl benzimidazole compounds into perovskite solar cell architectures, where these materials function as multifunctional additives that simultaneously passivate surface defects and improve environmental stability. The hydrophobic trifluoromethyl group provides moisture protection while the benzimidazole core enables electronic interactions that enhance device performance, illustrating the synergistic benefits of this molecular design.

Research Application Key Findings Performance Metrics Reference
Synthetic Methodology Efficient preparation protocol 82% yield, 273.5-274.5°C melting point
Spectroscopic Characterization Complete structural verification UV maxima: 238, 283 nm; CF₃ coupling: 272 Hz
Electronic Applications Perovskite solar cell enhancement 23.16% power conversion efficiency
Pharmaceutical Research Structure-activity relationship studies Enhanced biological activity profiles

The development of novel synthetic approaches for trifluoromethylated benzimidazoles continues to attract significant research attention, with recent advances in photoredox catalysis enabling mild, operationally simple strategies for direct trifluoromethylation of aromatic and heteroaromatic systems. These methodological improvements have particular relevance for late-stage pharmaceutical development, where the ability to introduce trifluoromethyl groups directly onto existing drug candidates provides valuable opportunities for property optimization without requiring complete synthetic redesign. The application of these advanced synthetic methods to benzimidazole substrates represents a promising avenue for accessing diverse structural analogs of this compound with potentially enhanced properties.

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)10-6-2-1-5-9(10)13-18-11-7-3-4-8-12(11)19-13/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKGAMTULBUVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole is part of a broader class of benzimidazole derivatives, which have gained attention due to their diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances its lipophilicity, potentially improving its ability to penetrate lipid membranes and interact with biological targets. The presence of the benzimidazole core contributes to its pharmacological properties.

Antiproliferative Activity

Recent studies have shown that derivatives of 1H-benzimidazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, compound 2g demonstrated the highest antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 μM. Other derivatives also displayed varying degrees of effectiveness:

CompoundCell LineIC50 (μM)
2gMDA-MB-23116.38
1aMDA-MB-231100
1eMDA-MB-23121.93
2dMDA-MB-23129.39

These findings suggest that structural modifications, particularly the length and type of substituents on the phenyl ring, significantly influence cytotoxicity .

The mechanism by which these compounds exert their anticancer effects includes:

  • Cell Cycle Arrest : Compounds induce cell cycle arrest at various phases (S, G0/G1, or G2/M), leading to aberrant DNA replication and subsequent apoptosis .
  • Apoptosis Induction : Benzimidazole derivatives can disturb mitochondrial membrane potential, resulting in the release of pro-apoptotic factors such as cytochrome c into the cytosol, which activates caspases and triggers cell death .

Antibacterial and Antifungal Activity

In addition to anticancer properties, this compound exhibits notable antibacterial and antifungal activities:

  • Antibacterial Efficacy : The compound showed minimal inhibitory concentration (MIC) values against various bacterial strains:
Bacterial StrainMIC (μg/mL)
Streptococcus faecalis8
Staphylococcus aureus4
Methicillin-resistant Staphylococcus aureus4

These results indicate that this compound is more effective than standard antibiotics like amikacin .

  • Antifungal Activity : The antifungal activity was assessed against Candida albicans and Aspergillus niger, yielding MIC values around 64 μg/mL for both strains, demonstrating moderate antifungal properties .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of benzimidazole derivatives:

  • Cytotoxicity Studies : In vitro studies using MTT assays across different cancer cell lines (HCT-116, HepG2, MCF-7) confirmed the cytotoxic effects of various benzimidazole derivatives. The structure-activity relationship indicated that specific substitutions enhance potency .
  • Multi-Kinase Inhibition : Some derivatives have shown promise as multi-kinase inhibitors targeting pathways involved in cancer progression, including EGFR and HER2 inhibition .
  • Antiprotozoal Effects : Research has also indicated potential antiprotozoal activities for certain benzimidazole derivatives, expanding their therapeutic applicability beyond bacterial and fungal infections .

Scientific Research Applications

2-(2-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole is a specialized organic compound with a benzo[d]imidazole core and a trifluoromethyl group on the phenyl ring. It is of interest in medicinal chemistry and materials science because of its potential applications in organic electronics and diverse biological activities.

Synthesis Methods
Several methods are used to synthesize this compound:

  • These methods enable efficient production of the compound and allow for modifications to improve yields or introduce additional functional groups.

Scientific Research Applications
Research indicates that this compound exhibits notable biological activities:

  • Pharmaceuticals: Due to its biological activity, it is a candidate for pharmaceutical applications.
  • Studies focusing on the interactions of this compound with biological targets are crucial for understanding the compound's full potential in therapeutic contexts.

Structural Similarity
Several compounds share structural similarities with this compound:

Compound NameStructureUnique Features
1H-benzimidazoleStructureBasic structure without trifluoromethyl group; broader applications in pharmaceuticals.
2-(4-(trifluoromethyl)phenyl)-

Comparison with Similar Compounds

Trifluoromethyl vs. Fluorophenyl Groups

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (): The 4-fluorophenyl derivative exhibits enhanced metabolic stability due to fluorine's electronegativity and small atomic radius, which minimizes steric hindrance while improving oxidative stability. It binds effectively to the GABA-A receptor, mimicking zolpidem's allosteric recognition site .

Hydroxyphenyl Derivatives

  • 2-(4-Hydroxyphenyl)-1H-benzo[d]imidazole ():
    • Hydroxyl groups improve aqueous solubility and hydrogen-bonding interactions but may reduce metabolic stability due to susceptibility to glucuronidation.

Methoxyphenyl and Halogenated Derivatives

  • 2-(4-Chlorophenyl)-1H-benzo[d]imidazole ():
    • Chlorine increases molecular weight and lipophilicity, which may enhance membrane permeability but could elevate toxicity risks.

Anticancer Activity

  • 2-(2-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole ():
    • Demonstrated moderate cytotoxicity against breast cancer cell lines (IC₅₀: 8–12 µM), attributed to the -CF₃ group’s ability to stabilize interactions with hydrophobic kinase domains.
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole ():
    • Lower hepatotoxicity but comparable efficacy in neuropharmacological models, making it a safer lead for CNS-targeted therapies.

Antifungal and Antimicrobial Activity

  • 2-(4-Chlorophenyl)-1H-benzo[d]imidazole ():
    • Exhibited broad-spectrum antifungal activity (MIC: 2–8 µg/mL) against Candida albicans, outperforming trifluoromethyl derivatives due to chlorine’s electronegativity .

Molecular Interactions and Docking Studies

  • Fluorophenyl Derivatives : Molecular dynamics studies () show fluorine’s optimal size allows precise positioning within the GABA-A receptor’s allosteric site, mimicking benzodiazepines like zolpidem.

Preparation Methods

Condensation of o-Phenylenediamine with Aromatic Aldehydes

Method Overview:

The classical and most commonly employed method involves the condensation of o-phenylenediamine with substituted aromatic aldehydes, including 2-(trifluoromethyl)benzaldehyde, under mild conditions to form the benzimidazole core.

  • Reaction conditions: Typically conducted in ethanol or ethanol-water mixtures.
  • Catalysts/oxidants: Sodium metabisulfite (Na2S2O5) is often used as an oxidizing agent to facilitate the cyclization.
  • Temperature and time: Room temperature stirring for 1-2 hours is common.
  • Work-up: After reaction completion, the mixture is filtered, concentrated, and the product is purified by washing with water and hexane.

Yields and Efficiency:

  • Yields range from 53% to 82% depending on the aldehyde and reaction conditions.
  • The reaction is scalable and efficient for various substituted phenyl derivatives, including trifluoromethyl-substituted ones.

Supporting Data:

Parameter Details
Starting materials o-Phenylenediamine, 2-(trifluoromethyl)benzaldehyde
Solvent Ethanol/water (9:1 v/v)
Oxidizing agent Sodium metabisulfite
Reaction time 2 hours at room temperature
Yield 53-82%
Characterization techniques FTIR, 1H NMR, 13C NMR, HRMS

This method was demonstrated in the synthesis of a series of 2-(substituted phenyl)-1H-benzimidazole derivatives with high purity and yield, including the trifluoromethyl-substituted variant.

N-Alkylation of 2-(2-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole

Method Overview:

After initial benzimidazole formation, N-alkylation can be performed to modify the compound further. This involves reacting the benzimidazole with alkylating agents such as dimethyl carbonate or alkyl bromides in the presence of a base like sodium carbonate.

  • Solvent: Dimethyl sulfoxide (DMSO) is commonly used.
  • Temperature: Reaction temperatures vary depending on the alkylating agent; for methylation with dimethyl carbonate, heating up to 140 °C is required, while alkyl bromides are reacted at room temperature or with cooling to prevent evaporation.
  • Yields: Purification yields range from moderate to high.

Significance:

This method allows the introduction of alkyl groups on the nitrogen atom of benzimidazole, tuning lipophilicity and biological activity.

Supporting Data:

Alkylating Agent Reaction Temperature Yield Range Notes
Dimethyl carbonate 140 °C Moderate Methylation under heating
Ethyl bromide 0 °C (ice bath) Moderate Prevents reagent evaporation
C3-C7 alkyl bromides Room temperature Moderate Mild conditions

This approach was used successfully to prepare N-alkylated derivatives of this compound with good control over substitution patterns.

One-Pot Visible Light Mediated Synthesis from o-Phenylenediamines and Isothiocyanates

Method Overview:

A novel, environmentally friendly one-pot synthesis has been developed that combines three steps: N-substitution, thiourea formation, and cyclodesulfurization, mediated by visible light without the need for photocatalysts.

  • Starting materials: o-Phenylenediamines and isothiocyanates.
  • Conditions: Room temperature, aqueous ethanol solvent, blue LED irradiation.
  • Advantages: Mild conditions, no toxic metals or harsh reagents, scalable to gram quantities.
  • Mechanism: Radical pathway involving thiyl radicals and reactive oxygen species.

Yields and Practicality:

  • Yields up to 92% reported.
  • Single-flask operation simplifies synthesis and purification.
  • High functional group tolerance.

Supporting Data:

Step Description
N-substitution o-Phenylenediamine reacts with protecting agent
Thiourea formation Reaction with isothiocyanate
Cyclodesulfurization Visible light mediated radical cyclization
Parameter Details
Solvent 90% ethanol / 10% water
Base Potassium carbonate
Irradiation 3 W blue LED, 6 hours
Yield Up to 92%
Purification Silica gel chromatography

This method is highly suited for synthesizing N-substituted benzimidazoles, including those with trifluoromethylphenyl groups, offering a green and efficient alternative to classical methods.

Alternative Synthetic Routes Involving Isothiocyanates and Cyclization

Method Overview:

Other synthetic strategies involve preparing key intermediates such as 2-aryl-5-formyl-1H-benzimidazoles, followed by condensation with substituted phenylenediamines and oxidation with sodium metabisulfite.

  • Intermediate formation: Using formic acid-water mixtures.
  • Cyclization: Sodium metabisulfite facilitates oxidation and ring closure.
  • Yields: Quantitative yields (67–91%) for intermediates, with final products isolated in moderate to good yields (62–72%).

This multi-step approach allows for incorporation of various functional groups and fine-tuning of the benzimidazole scaffold.

Summary Table of Preparation Methods

Method No. Method Description Key Reagents/Conditions Yield Range Advantages Limitations
1 Condensation of o-phenylenediamine with aldehyde Ethanol/water, Na2S2O5, RT, 2 h 53–82% Simple, mild, scalable Moderate yields, purification needed
2 N-Alkylation of benzimidazole Alkyl bromides or dimethyl carbonate, DMSO Moderate Tunable substitution Requires heating or cooling
3 One-pot visible light mediated synthesis o-Phenylenediamine, isothiocyanates, K2CO3, blue LED, RT Up to 92% Green, mild, scalable Requires LED setup
4 Multi-step via 2-aryl-5-formyl intermediates Formic acid-water, Na2S2O5 62–91% High control over substitution More steps, longer synthesis time

Q & A

Q. What are the common synthetic routes for 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives, and how are reaction conditions optimized?

Methodological Answer:

  • Condensation Reactions : Derivatives are synthesized via refluxing o-phenylenediamine with substituted aryl aldehydes in the presence of acidic or oxidative agents (e.g., NH₃, SiO₂ catalysts) .
  • Solvent and Catalyst Optimization : Methanol or ethanol under reflux (5–24 hours) is commonly used. Catalysts like SiO₂ nanoparticles improve yields (up to 85%) by facilitating cyclocondensation .
  • Characterization : Confirmed via melting point analysis, TLC (chloroform:methanol, 6:1 v/v), and spectroscopic techniques (¹H/¹³C NMR, IR) .

Q. How are structural and purity parameters validated for benzimidazole derivatives?

Methodological Answer:

  • Elemental Analysis : Experimental vs. calculated C, H, N content (e.g., deviations <0.4% validate purity) .
  • Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl groups (δ -60 ppm in ¹⁹F NMR). IR confirms C-F stretches (1,100–1,250 cm⁻¹) .
  • X-ray Crystallography : Resolves tautomeric forms and crystal packing, as seen in phenanthroimidazole derivatives (monoclinic P21/c space group) .

Q. What in vitro assays are used to screen biological activity?

Methodological Answer:

  • Antifungal Screening : Mycelium growth rate method against Rhizoctonia solani and Magnaporthe oryzae (EC₅₀ values calculated via probit analysis) .
  • Antimicrobial Testing : Agar dilution method against S. aureus and S. typhi; minimum inhibitory concentrations (MICs) reported .

Advanced Research Questions

Q. How do substituents on the benzimidazole core influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -CF₃) enhance antifungal activity. For example, 6f (EC₅₀ = 1.20 µg/mL against R. solani) features a phenylhydrazone substituent .
  • Docking Studies : Molecular docking (AutoDock Vina) identifies hydrogen bonding between the trifluoromethyl group and fungal CYP51 active sites .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • ADMET Analysis : SwissADME predicts poor bioavailability for highly lipophilic derivatives (LogP >5), prompting structural modifications (e.g., adding polar groups) .
  • Free Energy Calculations : MM/GBSA refines docking scores to resolve false positives (e.g., compounds with high docking scores but low experimental inhibition) .

Q. How are in vivo models used to evaluate therapeutic potential?

Methodological Answer:

  • Antihypertensive Testing : Tail-cuff method in spontaneously hypertensive rats (SHR) identifies derivatives (e.g., 5-nitro-substituted analogs) with 15–20% blood pressure reduction .
  • Antifungal In Vivo Trials : Rice sheath blight (RSB) models show compound 6f reduces lesion area by 70% at 200 µg/mL, correlating with in vitro EC₅₀ values .

Q. What role do catalysts play in improving synthesis efficiency?

Methodological Answer:

  • Nano-SiO₂ Catalysis : Reduces reaction time (from 24 to 6 hours) and increases yield (72% → 89%) via surface activation of intermediates .
  • Pd-Catalyzed Diversification : Enables late-stage functionalization (e.g., C-H arylation) to generate derivatives like 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole .

Q. How are advanced spectroscopic techniques applied to resolve tautomerism?

Methodological Answer:

  • Dynamic NMR : Detects tautomeric equilibria (e.g., 1H-benzo[d]imidazole vs. 3H-tautomer) in DMSO-d₆ at variable temperatures .
  • Single-Crystal Analysis : Confirms (E)-configuration of phenylhydrazone derivatives via C=N bond lengths (1.28 Å) and torsion angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.